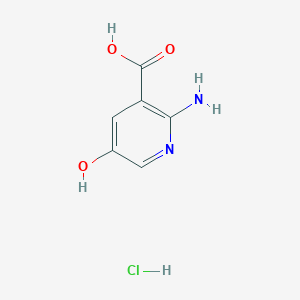![molecular formula C22H17N5OS B2708720 2-amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 843624-81-7](/img/structure/B2708720.png)
2-amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of quinoxaline, a class of heterocyclic compounds . Quinoxalines and their derivatives show diverse pharmacological activities and are used in the synthesis of various drugs . This particular compound incorporates a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom .
Synthesis Analysis
The synthesis of quinoxaline derivatives involves various methods and synthetic strategies . For instance, they can be synthesized from aromatic diamines with many organic derivatives . Thiophene derivatives like 2-Thiophenemethylamine can undergo reactions with other compounds to form new structures .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions . Thiophene derivatives can also participate in a variety of reactions .Applications De Recherche Scientifique
Synthesis and Reactivity
Research on compounds with structural similarities to "2-amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide" has shown a variety of synthetic pathways and reactivity profiles. For instance, Aleksandrov et al. (2020) demonstrated the synthesis of N-(quinolin-5-yl)thiophene-2-carboxamide and its subsequent reactions to produce various derivatives through electrophilic substitution reactions (Aleksandrov, A., Zablotskii, D. A., & El’chaninov, M. M., 2020). This highlights the versatility of quinoxaline derivatives in chemical synthesis.
Optical and Material Properties
Goszczycki et al. (2017) explored the optical properties of pyrrolo[2,3-b]quinoxaline derivatives, revealing that they exhibit aggregation-induced emission enhancement (AIEE) and forming π-stacks through π-π interactions, which could be valuable for developing new optical materials (Goszczycki, P. et al., 2017).
Pharmacological Applications
Compounds structurally related to "this compound" have shown potential in pharmacology. For example, Joyce Hung et al. (2014) synthesized and tested thieno[2,3-b]pyridines-2-carboxamides for their antiproliferative activity against various cancer cell lines, with some derivatives displaying significant activity (Hung, J. et al., 2014). This suggests that quinoxaline derivatives could be explored for anticancer applications.
Antimicrobial Activity
Guillon et al. (2004) reported on the synthesis and preliminary in vitro evaluation of pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives for antimycobacterial activity, with some compounds showing significant activity against Mycobacterium tuberculosis (Guillon, J. et al., 2004). This indicates the potential of quinoxaline derivatives in developing new antimicrobial agents.
Safety and Hazards
Orientations Futures
Thiophene and its derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research could focus on synthesizing and investigating new structural prototypes of this compound with more effective pharmacological activity.
Propriétés
IUPAC Name |
2-amino-1-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5OS/c23-20-18(22(28)24-13-15-9-6-12-29-15)19-21(27(20)14-7-2-1-3-8-14)26-17-11-5-4-10-16(17)25-19/h1-12H,13,23H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFASKEOFEBSEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CS5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2708641.png)

![6-(4-methoxyphenethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2708645.png)




![2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-N~1~-phenylacetamide](/img/structure/B2708654.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2708655.png)
